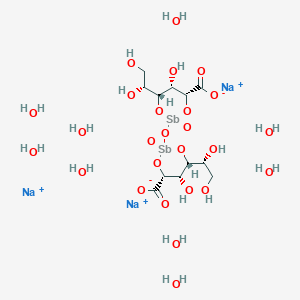

Sodium stibogluconate

Description

Properties

Key on ui mechanism of action |

Sodium stibogluconate directly inhibits DNA topoisomerase I leading to inhibition of both DNA replication and transcription. |

|---|---|

CAS No. |

16037-91-5 |

Molecular Formula |

C12H22NaO18Sb2 |

Molecular Weight |

720.80 g/mol |

IUPAC Name |

trisodium;(4R,5S,6R)-2-[[(4R,5S,6R)-4-carboxy-6-[(1R)-1,2-dihydroxyethyl]-5-hydroxy-2-oxo-1,3,2λ5-dioxastibinan-2-yl]oxy]-6-[(1R)-1,2-dihydroxyethyl]-5-hydroxy-2-oxo-1,3,2λ5-dioxastibinane-4-carboxylic acid;hydride;nonahydrate |

InChI |

InChI=1S/2C6H10O7.Na.H2O.3O.2Sb/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;;;;;;;/h2*2-5,7-8,10H,1H2,(H,12,13);;1H2;;;;;/q2*-2;;;;;;2*+2/t2*2-,3-,4+,5-;;;;;;;/m11......./s1 |

InChI Key |

ZIYJALGHGOUMPU-LZBQIKKXSA-N |

SMILES |

C(C(C1C(C(O[Sb](=O)(O1)O[Sb]2(=O)OC(C(C(O2)C(=O)[O-])O)C(CO)O)C(=O)[O-])O)O)O.O.O.O.O.O.O.O.O.O.[Na+].[Na+].[Na+] |

Isomeric SMILES |

C([C@H]([C@@H]1[C@@H]([C@@H](O[Sb](=O)(O1)O[Sb]2(=O)O[C@@H]([C@@H]([C@@H](O2)C(=O)O)O)[C@@H](CO)O)C(=O)O)O)O)O.O.[Na] |

Canonical SMILES |

C(C(C1C(C(O[Sb](=O)(O1)O[Sb]2(=O)OC(C(C(O2)C(=O)O)O)C(CO)O)C(=O)O)O)O)O.O.[Na] |

Appearance |

Assay:≥95%A crysatlline solid |

Synonyms |

Antimony Gluconate Sodium Antimony Gluconic Acid Antimony Sodium Gluconate Antimony Sodium Gluconates Myostibin Pentostam Sodium Gluconates, Antimony Sodium Stibogluconate Sodium, Stibogluconate Solustibosan Stibatin Stibogluconate Sodium Stibogluconate, Sodium Triostam |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Sodium Stibogluconate for Research Applications

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis, purification, and characterization of sodium stibogluconate. This guide moves beyond a simple recitation of protocols to explain the underlying scientific principles and rationale for key experimental choices, ensuring a robust and reproducible methodology.

Introduction: The Enduring Complexity of a Key Antileishmanial Agent

This compound, a cornerstone in the treatment of leishmaniasis for over seven decades, remains a subject of intense scientific scrutiny due to its complex and somewhat ambiguous chemical nature.[1] It is not a single molecular entity but rather a complex mixture of polymeric antimony (V) gluconate species.[2][3][4] This heterogeneity presents significant challenges in its synthesis and characterization, demanding rigorous analytical oversight to ensure consistency and biological activity for research purposes. This guide provides a comprehensive framework for the laboratory-scale synthesis and detailed characterization of this compound, empowering researchers to produce and validate this critical compound for their studies.

Synthesis of this compound: A Controlled Approach to a Complex Mixture

The synthesis of this compound involves the reaction of a trivalent antimony source with sodium gluconate, followed by oxidation to the pentavalent state. The following protocol is a synthesis adapted from established patent literature, designed for a laboratory setting.[5][6][7]

Synthesis Workflow Overview

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Characterization of this compound by online liquid separation cell technology monitored by ICPMS and ESMS and computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. orbit.dtu.dk [orbit.dtu.dk]

- 5. CN1634846B - Process for preparing this compound - Google Patents [patents.google.com]

- 6. CN1634846A - Process for preparing this compound - Google Patents [patents.google.com]

- 7. US3306921A - Process for preparing sodium antimonylgluconate - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Analytical Quantification of Sodium Stibogluconate

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Analytical Complexity of a Crucial Antileishmanial Agent

Sodium stibogluconate, a cornerstone in the treatment of leishmaniasis, presents a unique and significant challenge to the analytical chemist. It is not a single, well-defined molecular entity but rather a complex and heterogeneous mixture of polymeric antimony (V) gluconate complexes. This inherent complexity, coupled with the drug's propensity to change speciation upon dilution, demands a nuanced and multi-faceted approach to its quantification. This guide provides a comprehensive overview of the principal analytical methodologies for the determination of this compound, moving beyond a simple listing of techniques to delve into the causality behind experimental choices. It is designed to be a self-validating system of protocols and insights, grounded in authoritative references, to empower researchers and drug development professionals in their critical work with this essential medicine.

The Foundational Challenge: Understanding the Nature of this compound

Before delving into specific analytical techniques, it is paramount to appreciate the chemical nature of this compound. It is synthesized from the reaction of pentavalent antimony with gluconic acid, resulting in a mixture of molecules with varying degrees of polymerization and different stoichiometries of antimony to gluconate. This structural ambiguity is a critical factor influencing the choice and design of analytical methods.

Furthermore, upon dilution, these larger polymeric structures can depolymerize into smaller complexes and even release inorganic Sb(V). This dynamic equilibrium necessitates careful consideration of sample preparation and handling to ensure that the analytical results accurately reflect the composition of the drug product.

Pharmacopoeial Standards: The Regulatory Benchmark

The British Pharmacopoeia (BP) provides official monographs for both this compound as a drug substance and for this compound Injection. These monographs outline the legally enforceable standards of quality and provide definitive analytical procedures for identification, purity, and assay.

British Pharmacopoeia (BP) Assay for this compound Injection

The BP monograph for this compound Injection specifies a titration method for the determination of total antimony content. This classic analytical technique, while not providing information on the different antimony species, serves as a robust and reliable method for quantifying the total amount of the active element.

Key Principle: The assay involves the reduction of pentavalent antimony (Sb(V)) to trivalent antimony (Sb(III)) followed by titration with a standardized oxidizing agent.

A detailed protocol based on pharmacopoeial principles is outlined below.

Experimental Protocol: Titrimetric Assay of Total Antimony (Adapted from Pharmacopoeial Principles)

Objective: To determine the total antimony content in a this compound Injection sample.

Materials:

-

This compound Injection sample

-

Hydrochloric acid (concentrated)

-

Sodium sulfite or potassium bromide

-

Potassium iodide

-

Standardized potassium bromate (KBrO₃) solution (e.g., 0.0167 M)

-

Methyl orange indicator solution

-

Starch indicator solution (for some variations)

Procedure:

-

Sample Preparation: Accurately weigh a quantity of the injection containing a known approximate amount of this compound.

-

Reduction of Sb(V): Transfer the sample to a conical flask and add a specified volume of concentrated hydrochloric acid and a reducing agent such as sodium sulfite or potassium bromide. Boil the solution gently for a defined period to ensure complete reduction of Sb(V) to Sb(III).

-

Removal of Excess Reducing Agent: It is critical to remove any excess reducing agent, which is typically achieved by continued boiling until the vapors no longer bleach a suitable indicator paper.

-

Titration: Cool the solution and add potassium iodide. Titrate the liberated iodine (which is equivalent to the amount of Sb(III)) with the standardized potassium bromate solution.

-

Endpoint Detection: The endpoint is detected by the disappearance of the iodine color or, more sharply, by the use of a starch indicator, which turns from blue to colorless at the endpoint. Alternatively, a potentiometric endpoint can be used.

-

Calculation: Calculate the percentage of total antimony in the sample based on the volume of potassium bromate solution consumed.

Causality of Experimental Choices:

-

Acidic Medium: The strong acidic environment is essential for the stability of the antimony species and for the redox reactions to proceed efficiently.

-

Reduction Step: The conversion of Sb(V) to a single, well-defined oxidation state (Sb(III)) is crucial for a stoichiometric titration.

-

Removal of Excess Reductant: Failure to remove the excess reducing agent will lead to its reaction with the titrant, resulting in an overestimation of the antimony content.

Advanced Instrumental Techniques for Speciation and Quantification

While pharmacopoeial titrations provide a measure of total antimony, they do not offer insights into the different antimony species present. For a deeper understanding of the drug's composition, stability, and pharmacokinetic behavior, more sophisticated instrumental techniques are required.

High-Performance Liquid Chromatography Coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS)

HPLC-ICP-MS is the gold standard for the speciation and quantification of antimony in this compound. This powerful hyphenated technique combines the separation capabilities of HPLC with the high sensitivity and elemental specificity of ICP-MS.

Key Principle: HPLC separates the different antimony-gluconate complexes and any inorganic antimony species based on their size, charge, or polarity. The eluent from the HPLC is then introduced into the ICP-MS, where the antimony in each separated component is atomized, ionized, and detected based on its mass-to-charge ratio.

Causality of Experimental Choices:

-

Chromatographic Mode: Anion-exchange chromatography is often employed to separate the negatively charged antimony-gluconate complexes. Size-exclusion chromatography can also be used to separate based on the degree of polymerization.

-

Mobile Phase: The composition of the mobile phase is critical for achieving good separation and for maintaining the stability of the antimony species during the analysis. It often contains a buffer and a competing ligand to modulate the retention of the analytes.

-

ICP-MS Detection: The high sensitivity of ICP-MS allows for the detection of very low concentrations of antimony, making it suitable for pharmacokinetic studies and the analysis of trace impurities. Its elemental specificity ensures that only antimony-containing compounds are detected, simplifying the chromatogram.

Experimental Protocol: HPLC-ICP-MS for Antimony Speciation

Objective: To separate and quantify different antimony species in a this compound sample.

Materials:

-

This compound sample

-

Deionized water (18.2 MΩ·cm)

-

Mobile phase components (e.g., ammonium nitrate, EDTA, buffers)

-

Antimony standard solutions (Sb(III) and Sb(V)) for calibration

Instrumentation:

-

HPLC system with a suitable anion-exchange or size-exclusion column

-

ICP-MS system with a standard sample introduction system

Procedure:

-

Sample Preparation: Dilute the this compound sample accurately with an appropriate diluent, often the mobile phase, to a concentration within the linear range of the instrument. It is crucial to control the dilution factor and the time between dilution and analysis due to the potential for speciation changes.

-

HPLC Separation:

-

Set up the HPLC system with the chosen column and mobile phase.

-

Equilibrate the column until a stable baseline is achieved.

-

Inject a known volume of the prepared sample.

-

-

ICP-MS Detection:

-

Optimize the ICP-MS parameters for antimony detection (e.g., RF power, gas flow rates).

-

Monitor the antimony signal (m/z 121 or 123) as a function of time.

-

-

Data Analysis:

-

Identify the peaks in the chromatogram corresponding to different antimony species by comparing their retention times with those of standards.

-

Quantify the concentration of each species by integrating the peak areas and using a calibration curve prepared from antimony standards.

-

Electrochemical Methods: Anodic Stripping Voltammetry (ASV)

Electrochemical methods, particularly anodic stripping voltammetry (ASV), offer a sensitive and cost-effective alternative for the determination of total antimony and, with appropriate sample pretreatment, for the speciation of Sb(III) and Sb(V).

Key Principle: ASV is a two-step technique. In the first step (deposition), antimony ions in the sample are preconcentrated onto the surface of a working electrode by applying a negative potential. In the second step (stripping), the potential is scanned in the positive direction, causing the deposited antimony to be oxidized and "stripped" back into the solution. The resulting current peak is proportional to the concentration of antimony in the sample.

Causality of Experimental Choices:

-

Working Electrode: A hanging mercury drop electrode (HMDE) or a mercury film electrode (MFE) is commonly used for antimony determination due to the favorable properties of the resulting antimony amalgam.

-

Supporting Electrolyte: A strong acid, such as hydrochloric acid, is typically used as the supporting electrolyte to provide a conductive medium and to control the speciation of antimony.

-

Speciation: ASV can be used for speciation because Sb(III) is directly determined under certain conditions, while Sb(V) is electrochemically inactive. To determine total antimony, Sb(V) must first be chemically reduced to Sb(III) prior to the ASV analysis. The concentration of Sb(V) is then calculated by difference.

Experimental Protocol: Anodic Stripping Voltammetry for Antimony Quantification

Objective: To determine the concentration of Sb(III) and total antimony in a this compound sample.

Materials:

-

This compound sample

-

Hydrochloric acid (HCl)

-

Reducing agent for Sb(V) (e.g., sodium sulfite, L-cysteine)

-

High-purity water

-

Antimony standard solution

Instrumentation:

-

Voltammetric analyzer with a three-electrode system (working, reference, and counter electrodes)

Procedure:

-

Determination of Sb(III):

-

Prepare the sample by diluting it in the HCl supporting electrolyte.

-

Deaerate the solution by purging with an inert gas (e.g., nitrogen) to remove dissolved oxygen, which can interfere with the measurement.

-

Apply a deposition potential for a specified time while stirring the solution.

-

Stop the stirring and allow the solution to become quiescent.

-

Scan the potential anodically and record the stripping voltammogram.

-

Quantify the Sb(III) concentration using the standard addition method or a calibration curve.

-

-

Determination of Total Antimony:

-

To a separate aliquot of the sample, add a reducing agent and heat to convert Sb(V) to Sb(III).

-

Follow the same ASV procedure as for the Sb(III) determination.

-

-

Calculation of Sb(V):

-

Subtract the concentration of Sb(III) from the total antimony concentration to obtain the concentration of Sb(V).

-

Method Validation: Ensuring Trustworthiness and Reliability

A critical component of any analytical procedure is its validation, which provides documented evidence that the method is suitable for its intended purpose. The International Council for Harmonisation (ICH) Q2(R1) guidelines provide a framework for validating analytical methods.[1][2][3]

Key Validation Parameters:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

-

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Data Presentation: Summary of Validation Parameters

| Parameter | Purpose | Typical Acceptance Criteria |

| Specificity | To demonstrate that the signal is from the analyte of interest. | No interference from placebo or known impurities at the retention time of the analyte. |

| Linearity | To establish a linear relationship between concentration and response. | Correlation coefficient (r²) ≥ 0.99 |

| Range | To define the concentration range over which the method is reliable. | Typically 80-120% of the test concentration for an assay. |

| Accuracy | To determine the closeness of the measured value to the true value. | Recovery of 98.0% to 102.0% for the drug substance. |

| Precision | To assess the variability of the results. | Relative Standard Deviation (RSD) ≤ 2% for repeatability and intermediate precision. |

| LOD/LOQ | To determine the sensitivity of the method. | Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ. |

| Robustness | To evaluate the method's reliability under varied conditions. | No significant change in results with small variations in method parameters. |

Conclusion: A Call for Rigorous and Informed Analysis

The analytical quantification of this compound is a complex but essential task in the development, manufacturing, and clinical use of this vital medication. This guide has provided a framework for understanding and implementing a range of analytical techniques, from the foundational pharmacopoeial methods to advanced instrumental approaches for speciation. As a Senior Application Scientist, my experience underscores the importance of not only following a protocol but also understanding the underlying chemical principles and the rationale for each experimental step. By embracing a scientifically rigorous and well-validated approach, researchers and drug development professionals can ensure the quality, safety, and efficacy of this compound for the patients who depend on it.

References

- British Pharmacopoeia Commission. British Pharmacopoeia 2023.

- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline, Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005.

- Altabrisa Group.

- Abraham Entertainment.

- British Pharmacopoeia. Appendix XII C.

- PharmaGuide. Content Uniformity Test. 2024.

- Scribd. British Pharmacopoeia 2022 BP 2022 - Volume V - Content Uniformity | PDF.

- USP. General Chapters: <541> TITRIMETRY.

- British Pharmacopoeia. Appendix VIII A.

- Hansen, C., et al. "Quantitative HPLC-ICP-MS analysis of antimony redox speciation in complex sample matrices: new insights into the Sb-chemistry causing poor chromatographic recoveries." Analyst 136.5 (2011): 996-1002.

- Hansen, C.

- Metrohm. Determination of antimony, bismuth, and copper by anodic stripping voltammetry.

- Analytical Sciences Digital Library. Heavy Metal Analysis by Anodic Stripping Voltammetry.

- Gomez Gonzalez, J., & Arcos-Martinez, M. J. "Determination of Antimony (III) in Real Samples by Anodic Stripping Voltammetry Using a Mercury Film Screen-Printed Electrode." Sensors (Basel, Switzerland) 10.8 (2010): 7632-46.

- Hansen, H. R., et al. "Characterization of this compound by online liquid separation cell technology monitored by ICPMS and ESMS and computational chemistry." Analytical chemistry 80.15 (2008): 5993-6000.

- DermNet NZ.

- INCHEM.

- Wikipedia.

- Roychoudhury, J., & Ali, N. "this compound: Therapeutic use in the Management of Leishmaniasis." Recent patents on anti-infective drug discovery 2.1 (2007): 16-24.

- MIMS Philippines.

- dm+d browser. Virtual Medicinal Product (VMP) - this compound 10g/100ml solution for injection vials.

- Google Patents.

- Selleck Chemicals.

- PubChem.

- Al Jaser, M. H., & Alkhawajah, A. M. "Pharmacokinetics of antimony in patients treated with this compound for cutaneous leishmaniasis." Biopharmaceutics & drug disposition 16.4 (1995): 319-27.

- Nieto, J., et al. "Pharmacokinetics, toxicities, and efficacies of this compound formulations after intravenous administration in animals." Antimicrobial agents and chemotherapy 41.6 (1997): 1283-7.

- Bloomfield, M. S., Dow, A. D., & Prebble, K. A. "The determination of pentavalent antimony in this compound in a pharmaceutical formulation by flow injection analysis." Journal of pharmaceutical and biomedical analysis 10.10-12 (1992): 779-83.

- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.

- ECA Academy. ICH Guidance Q14 / Q2(R2)

- Krachler, M., & Emons, H. "Urinary antimony speciation by HPLC-ICP-MS.

- Palacios, M. A., et al. "Simple and Fast Two-Step Fully Automated Methodology for the Online Speciation of Inorganic Antimony Coupled to ICP-MS." Molecules (Basel, Switzerland) 27.8 (2022): 2382.

- Studylib. British Pharmacopoeia 2022 Vol I.

- WebofPharma.

- WebofPharma.

- International Council for Harmonisation. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.

- ResearchGate. Q2(R1)

- International Council for Harmonis

Sources

Unraveling the Enigma: A Technical Guide to the Chemical Structure of Sodium Stibogluconate

Abstract

For over seven decades, sodium stibogluconate has been a cornerstone in the treatment of leishmaniasis, a debilitating parasitic disease.[1][2] Despite its long-standing clinical use, its precise chemical identity has remained one of the most enduring puzzles in medicinal chemistry. This technical guide provides an in-depth exploration of the multifaceted endeavors to elucidate the exact chemical structure of this compound. We will navigate the historical context of its structural ambiguity, delve into the formidable challenges that have hindered its characterization, and critically evaluate the modern analytical techniques that have begun to peel back the layers of its complexity. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this vital yet enigmatic therapeutic agent.

The Historical Conundrum: A Drug Without a Definitive Structure

This compound, commercially known as Pentostam, emerged as a critical therapeutic for leishmaniasis in the 1940s.[2] From its inception, the drug was understood to be a pentavalent antimonial compound, yet its exact molecular architecture was, and to a large extent remains, undefined.[1][2][3] Early representations in scientific literature and pharmacology textbooks often depicted idealized and simplified monomeric or dimeric structures, which failed to capture the inherent complexity of the drug substance.[2][3][4][5] This structural ambiguity is not merely an academic curiosity; a precise understanding of a drug's structure is fundamental to comprehending its mechanism of action, pharmacokinetics, and toxicity profile, as well as for the rational design of improved therapeutics.[6][7]

The prevailing understanding is that this compound is not a single chemical entity but rather an intricate and heterogeneous mixture of polymeric and oligomeric species.[1][6][8][9] This inherent complexity has been the primary obstacle to its definitive characterization.

The Analytical Gauntlet: Challenges in Structural Elucidation

The journey to define the structure of this compound is paved with significant analytical hurdles. The primary challenges stem from:

-

Polymeric Nature: The drug exists as a collection of molecules with varying chain lengths and molecular weights.[8][10] This polydispersity makes crystallization for X-ray diffraction studies, the gold standard for structural determination, exceedingly difficult.

-

Instability in Solution: Upon dilution, the larger polymeric complexes of this compound are prone to degradation into a mixture of smaller oligomeric and monomeric species.[6][8] This dynamic equilibrium complicates the analysis of any single, stable structure.

-

Complex Coordination Chemistry: The pentavalent antimony (Sb(V)) center can coordinate to the multiple hydroxyl groups of the gluconate ligand in various ways, leading to a vast number of potential isomers and conformers.

These challenges necessitate a multi-pronged analytical approach, combining separation techniques with advanced spectroscopic and computational methods to piece together the structural puzzle.

Modern Analytical Arsenal for Structural Characterization

In recent years, the application of sophisticated analytical instrumentation has provided unprecedented insights into the structure of this compound. The synergistic use of these techniques has been pivotal in moving beyond the classical, oversimplified models.

Mass Spectrometry (MS) Coupled with Liquid Chromatography (LC)

The coupling of High-Performance Liquid Chromatography (HPLC) with both Inductively Coupled Plasma Mass Spectrometry (ICP-MS) and Electrospray Ionization Mass Spectrometry (ESI-MS) has been a particularly powerful strategy.[6][7][8]

-

HPLC-ICP-MS: This technique allows for the separation of the different antimony-containing species based on their size and charge, followed by the highly sensitive detection of antimony. This provides information on the distribution of different sized oligomers in a sample.

-

HPLC-ESI-MS: ESI-MS enables the soft ionization of the separated species, allowing for the determination of their mass-to-charge ratios and, consequently, their molecular weights. This has been instrumental in identifying various Sb(V)-gluconate complexes with different stoichiometries, such as 1:1, 1:2, 2:2, and others.[6][8]

Experimental Protocol: HPLC-ICP-MS/ESI-MS Analysis of this compound

Objective: To separate and identify the various antimony-containing species in a this compound solution.

Instrumentation:

-

Agilent 1100 Series HPLC System (or equivalent)

-

Agilent 7500 Series ICP-MS (or equivalent)

-

Agilent 6200 Series TOF ESI-MS (or equivalent)

-

Mixed-mode chromatographic column

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound (e.g., Pentostam) at a known concentration (e.g., 100 mg/mL Sb).

-

Dilute the stock solution in deionized water to the desired concentration for analysis (e.g., 10 µg/mL for ICP-MS and 100 µg/mL for ESI-MS). Note that dilution can alter the equilibrium of the species.[8]

-

-

Chromatographic Separation:

-

Mobile Phase A: 20 mM Ammonium acetate in water, pH 6.5

-

Mobile Phase B: Acetonitrile

-

Gradient Elution:

-

0-5 min: 100% A

-

5-20 min: Linear gradient to 50% A, 50% B

-

20-25 min: Hold at 50% A, 50% B

-

25-30 min: Return to 100% A and re-equilibrate

-

-

Flow Rate: 0.2 mL/min

-

Injection Volume: 10 µL

-

-

ICP-MS Detection:

-

Monitor the antimony isotopes (m/z 121 and 123).

-

Optimize plasma conditions for maximum sensitivity.

-

-

ESI-MS Detection:

-

Operate in negative ion mode.

-

Scan a mass range of m/z 100-2000.

-

Optimize source parameters (e.g., capillary voltage, fragmentor voltage) to minimize in-source fragmentation.

-

-

Data Analysis:

-

Correlate the retention times of the peaks from the ICP-MS chromatogram with the mass spectra obtained from the ESI-MS to identify the molecular weights of the antimony-containing species.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Multidimensional and heteronuclear NMR spectroscopy has been invaluable in probing the local chemical environment of the atoms within the this compound complexes.[1]

-

¹H and ¹³C NMR: These techniques provide information about the connectivity of the gluconate ligand and how its chemical shifts are perturbed upon coordination to the antimony center.

-

¹²¹Sb NMR: Although more challenging due to the quadrupolar nature of the antimony nucleus, ¹²¹Sb NMR can offer direct insights into the coordination environment of the antimony atom.

Recent studies using these NMR techniques on both commercially available and laboratory-synthesized stibogluconate suggest the presence of a single predominant species in solution, offering insights into the connectivity of the ligand to the Sb center.[1]

Computational Chemistry

Density Functional Theory (DFT) has been employed to model the potential structures of the Sb(V)-gluconate complexes and to calculate their relative energies.[6][8] These computational studies have been crucial in:

-

Predicting the most stable isomeric and conformational structures.

-

Confirming that a 6-coordination environment around the antimony atom is generally preferred over a 5-coordination state.[6][8]

-

Investigating the preferred binding sites of the gluconate ligand to the antimony center, suggesting that coordination often involves the deprotonated hydroxyl groups.[8]

Proposed Structural Models: A Shift Towards Oligomeric Complexity

While a single definitive structure remains elusive, the collective evidence from modern analytical techniques has led to a more nuanced understanding of this compound's chemical nature. The current consensus is a departure from the simplistic monomeric or dimeric models of the past.

Key Structural Features:

-

Polymeric Backbone: The drug likely consists of a backbone of repeating Sb(V)-gluconate units.

-

Bridging Ligands: Gluconate molecules can act as bridging ligands, connecting multiple antimony centers. An oxygen atom can also bridge two antimony atoms.[4][5]

-

Stoichiometric Diversity: Within the polymeric mixture, a variety of smaller, discrete Sb(V)-gluconate complexes exist with differing stoichiometries.[8]

-

Coordination Environment: The antimony atom is typically in a hexacoordinate environment, bonded to the oxygen atoms of the hydroxyl and carboxylate groups of the gluconate ligand.

Below are graphical representations of a simplified proposed dimeric structure and a schematic of the more complex oligomeric mixture.

Caption: Idealized dimeric structure of this compound.

Sources

- 1. NMR Spectroscopic Investigations of the Antileishmanial Agent this compound [escholarship.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. acs.org [acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Characterization of this compound by online liquid separation cell technology monitored by ICPMS and ESMS and computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound CAS#: 16037-91-5 [m.chemicalbook.com]

- 10. researchgate.net [researchgate.net]

The Trojan Horse Strategy: An In-depth Technical Guide to the Mechanism of Action of Sodium Stibogluconate on Leishmania Parasites

Abstract

For decades, pentavalent antimonials, with sodium stibogluconate (SSG) as a cornerstone, have been a primary chemotherapeutic weapon against the diverse clinical manifestations of leishmaniasis.[1] Despite their long-standing use, the precise molecular choreography of their leishmanicidal activity has been a subject of intense investigation and is remarkably complex. This guide synthesizes current knowledge, presenting a detailed narrative of the multi-pronged assault this compound wages upon the Leishmania parasite. We will dissect the prevailing "prodrug" model, explore the critical disruption of the parasite's unique thiol metabolism and bioenergetics, and examine the induction of a catastrophic oxidative burst. Furthermore, this document will elucidate the key molecular players in the emerging landscape of antimony resistance, providing researchers and drug development professionals with a comprehensive understanding of this venerable yet intricate antiparasitic agent.

The Prodrug Imperative: Conversion of Sb(V) to Sb(III)

The prevailing scientific consensus posits that this compound, a pentavalent antimony (Sb(V)) compound, functions as a prodrug.[2][3][4] Its therapeutic activity is contingent upon its reduction to the more toxic trivalent state, Sb(III), which is the primary agent of parasite destruction.[5][6][7] The precise location and mechanism of this critical conversion remain a subject of some debate, with evidence suggesting it occurs both within the host macrophage and the Leishmania parasite itself.[2][8]

Several models for this reduction have been proposed:

-

Non-enzymatic Reduction by Thiols: The unique low molecular weight thiol, trypanothione (T(SH)₂), found in trypanosomatids, has been shown to non-enzymatically reduce Sb(V) to Sb(III), particularly under the mildly acidic conditions found within the parasite's phagolysosome.[9][10]

-

Enzymatic Reduction: Specific parasite enzymes, such as thiol-dependent reductase (TDR1) and antimoniate reductase (ACR2), have been implicated in the catalytic conversion of Sb(V), suggesting a more controlled and efficient activation process.[3]

This initial conversion is the lynchpin of SSG's mechanism, transforming a relatively benign compound into a potent molecular weapon within the parasite's own cellular environment.

Caption: Prodrug activation pathway of this compound (SSG).

A Multi-pronged Molecular Assault: The Targets of Trivalent Antimony

Once generated, Sb(III) unleashes a devastating and multifaceted attack on the parasite's essential biochemical pathways. Its high affinity for sulfhydryl groups makes thiol-containing molecules prime targets.[3]

Crippling the Redox Defense System: The Trypanothione Pathway

The trypanothione system is the principal defense mechanism in Leishmania against oxidative and chemical stress, replacing the glutathione system found in mammals.[11] This pathway is a primary target of Sb(III).

The key event is the potent inhibition of trypanothione reductase (TryR) , the central enzyme responsible for maintaining the reduced pool of trypanothione.[5][6][12] Inhibition of TryR by Sb(III) is time-dependent and requires the enzyme to be in its NADPH-reduced state.[12][13] This leads to several catastrophic consequences for the parasite:

-

Disruption of Redox Balance: The parasite can no longer maintain a reducing intracellular environment, making it exquisitely vulnerable to oxidative damage.[5][6]

-

Accumulation of Oxidized Trypanothione: The inhibition of TryR leads to a buildup of trypanothione disulfide, further disrupting cellular redox potential.[14]

-

Induction of Oxidative Stress: The compromised redox defense system results in a surge of reactive oxygen species (ROS), which indiscriminately damage DNA, proteins, and lipids.[15]

This targeted disruption of the trypanothione system is a critical component of the leishmanicidal action of antimonials.

Caption: Disruption of the Leishmania Trypanothione Redox System by Sb(III).

Starving the Parasite: Interference with Bioenergetics

Early studies demonstrated that SSG significantly impacts the energy metabolism of Leishmania amastigotes.[16] This occurs through the inhibition of two central catabolic pathways:

-

Glycolysis: SSG has been shown to inhibit glucose catabolism via the glycolytic pathway.[17][18]

-

Fatty Acid β-oxidation: The breakdown of fatty acids for energy is also significantly impaired.[17][18]

This dual inhibition severely curtails the parasite's ability to phosphorylate ADP to ATP and GDP to GTP.[16][19][20] The resulting energy deficit directly impacts essential processes like DNA, RNA, and protein synthesis, ultimately leading to a cessation of growth and replication.[15][16]

Damaging the Blueprint: DNA Topoisomerase Inhibition and Fragmentation

The parasite's genetic material is also a target. Pentavalent antimony (Sb(V)) itself has been shown to specifically inhibit DNA topoisomerase I in Leishmania donovani.[2][21] This enzyme is crucial for relaxing DNA supercoils during replication and transcription.[5][6] Its inhibition stalls these vital processes. Furthermore, treatment with Sb(III) has been observed to induce DNA fragmentation, a hallmark of programmed cell death or apoptosis.

Collateral Benefit: Modulation of the Host Immune Response

Beyond its direct effects on the parasite, SSG also modulates the host's immune response to aid in parasite clearance.[2][15] It has been observed to activate macrophages, the very cells that harbor the amastigotes, stimulating them to produce higher levels of ROS and regulatory cytokines.[15][22][23][24] This "priming" of the phagocyte respiratory burst enhances the host's innate ability to kill the intracellular parasites.[23][24]

The Parasite Fights Back: Mechanisms of Antimony Resistance

The emergence of clinical resistance to antimonials has become a significant obstacle to leishmaniasis control.[1] The parasite has evolved sophisticated mechanisms to counteract the drug's effects.

| Mechanism | Description | Key Molecular Players |

| Reduced Drug Influx | Decreased uptake of the active Sb(III) form into the parasite. This is a primary mechanism of resistance. | Aquaglyceroporin 1 (AQP1): Downregulation or mutations in the AQP1 gene reduce the permeability of the parasite membrane to Sb(III).[25][26][27][28] |

| Increased Drug Efflux | Active pumping of the drug out of the parasite's cytoplasm, often after conjugation with intracellular thiols. | ATP-binding cassette (ABC) transporters: Overexpression of transporters like P-glycoprotein (Pgp) or Multidrug Resistance-Related Protein (MRPA) facilitates the efflux of Sb(III)-thiol conjugates.[8][29] |

| Enhanced Thiol Sequestration | Increased intracellular concentration of thiols that can bind to and neutralize Sb(III), preventing it from reaching its targets. | γ-glutamylcysteine synthetase (γ-GCS): Upregulation of this enzyme leads to increased levels of glutathione and trypanothione, enhancing the parasite's thiol buffering capacity.[1][14] |

| Upregulation of Redox Enzymes | Increased activity of enzymes in the trypanothione pathway to better cope with the drug-induced oxidative stress. | Trypanothione Reductase (TryR): Some resistant isolates show increased TryR activity.[11][29] |

Understanding these resistance mechanisms is crucial for developing strategies to overcome them, such as combination therapies or novel drug delivery systems.[1]

Key Experimental Protocols for Mechanistic Studies

Elucidating the intricate mechanism of this compound has relied on a variety of robust experimental techniques. Below are outlines of core methodologies.

Protocol 5.1: Trypanothione Reductase (TryR) Inhibition Assay

-

Objective: To determine the inhibitory effect of antimonial compounds on the enzymatic activity of Leishmania TryR.

-

Methodology:

-

Purify recombinant or native TryR from Leishmania promastigotes.

-

Prepare an assay buffer containing NADPH, the substrate trypanothione disulfide (T[S]₂), and DTNB (Ellman's reagent).

-

Initiate the reaction by adding the TryR enzyme to the assay mixture in the presence and absence of various concentrations of the test compound (e.g., trivalent antimony).

-

Monitor the reduction of DTNB, which is coupled to the oxidation of NADPH, spectrophotometrically at 412 nm.

-

Calculate the rate of reaction and determine the IC₅₀ value of the inhibitor.

-

-

Causality: This assay directly measures the compound's effect on the key enzyme of the parasite's redox defense system. The requirement for pre-incubation with NADPH can be tested to confirm the mechanism of inhibition observed for Sb(III).[12][13]

Protocol 5.2: Intracellular Antimony Accumulation Assay

-

Objective: To quantify the uptake and accumulation of antimony within Leishmania parasites, particularly to investigate resistance mechanisms.

-

Methodology:

-

Culture Leishmania promastigotes or amastigotes (wild-type vs. resistant strains).

-

Expose the parasites to a defined concentration of an antimony compound (e.g., potassium antimony tartrate for Sb(III) uptake) for various time points.

-

Rapidly wash the cells with ice-cold buffer to remove extracellular antimony.

-

Lyse the cells and digest the samples using nitric acid.

-

Quantify the total intracellular antimony content using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS).

-

-

Causality: This method provides direct evidence for the role of drug influx and efflux in the mechanism of action and resistance. Comparing accumulation in AQP1-knockout or overexpressing lines can validate the transporter's function.[25][26]

Conclusion and Future Perspectives

The mechanism of action of this compound is a classic example of a "Trojan Horse" strategy, where a seemingly innocuous prodrug is converted into a multi-targeted toxin within the parasite. Its efficacy stems from a coordinated attack on the parasite's unique redox defense system, its energy production machinery, and the integrity of its genetic material, supplemented by a favorable modulation of the host's immune response.

However, the rise of resistance, primarily through impaired drug uptake and enhanced efflux, threatens the clinical utility of this important drug. Future research must focus on strategies to circumvent these resistance mechanisms. This includes the development of novel formulations, such as liposomal preparations, to improve drug targeting and uptake, and the exploration of combination therapies that could, for example, co-administer SSG with inhibitors of ABC transporters or key enzymes in the thiol pathway. A continued deep understanding of the fundamental biochemical interactions between antimony and the Leishmania parasite remains paramount to preserving and enhancing our ability to treat this devastating neglected tropical disease.

References

-

What is the mechanism of this compound? - Patsnap Synapse. (2024-07-17). Available from: [Link]

-

Roychoudhury, J., & Ali, N. (2008). This compound: Therapeutic use in the Management of Leishmaniasis. Indian Journal of Biochemistry & Biophysics, 45, 16-22. Available from: [Link]

-

Singh, N., & Dube, A. (2006). Use of Antimony in the Treatment of Leishmaniasis: Current Status and Future Directions. Current Medicinal Chemistry, 13(24), 2891-2897. Available from: [Link]

-

Roychoudhury, J., & Ali, N. (2008). This compound: Therapeutic use in the Management of Leishmaniasis. Indian Journal of Biochemistry and Biophysics, 45(1), 16-22. Available from: [Link]

-

This compound. DermNet. Available from: [Link]

-

Gantt, K. R., Goldman, T. L., & Pearson, R. D. (2000). This compound (Pentostam) Potentiates Oxidant Production in Murine Visceral Leishmaniasis and in Human Blood. Antimicrobial Agents and Chemotherapy, 44(9), 2406–2410. Available from: [Link]

-

Berman, J. D., Waddell, D., & Hanson, B. D. (1985). Biochemical mechanisms of the antileishmanial activity of this compound. Antimicrobial Agents and Chemotherapy, 27(6), 916–920. Available from: [Link]

-

Mechanism of action of pentavalent antimonials in Leishmania. (n.d.). ResearchGate. Available from: [Link]

-

Mandal, G., Sarkar, A., & Ali, N. (2010). Role of aquaglyceroporin (AQP1) gene and drug uptake in antimony-resistant clinical isolates of Leishmania donovani. The American Journal of Tropical Medicine and Hygiene, 83(5), 1042–1045. Available from: [Link]

-

Tiuman, T. S., et al. (2024). Progress in antileishmanial drugs: Mechanisms, challenges, and prospects. PLoS Neglected Tropical Diseases, 18(1), e0011859. Available from: [Link]

-

Cunningham, M. L., & Fairlamb, A. H. (1995). Trypanothione reductase from Leishmania donovani. Purification, characterisation and inhibition by trivalent antimonials. European Journal of Biochemistry, 230(2), 460–468. Available from: [Link]

-

Mandal, G., Sarkar, A., & Ali, N. (2010). Role of Aquaglyceroporin (AQP1) Gene and Drug Uptake in Antimony-resistant Clinical Isolates of Leishmania donovani in. American Journal of Tropical Medicine and Hygiene, 83(5), 1042-1045. Available from: [Link]

-

de Nazaré, C., et al. (2023). Glycosomal Aquaglyceroporin 1 Dual Role in Iron Homeostasis and Antimony Susceptibility in Leishmania amazonensis. bioRxiv. Available from: [Link]

-

Mukherjee, A., et al. (2007). Assessing aquaglyceroporin gene status and expression profile in antimony-susceptible and -resistant clinical isolates of Leishmania donovani from India. Journal of Antimicrobial Chemotherapy, 60(6), 1266-1271. Available from: [Link]

-

Berman, J. D., Edwards, N., & Waddell, D. (1987). This compound (Pentostam) inhibition of glucose catabolism via the glycolytic pathway, and fatty acid beta-oxidation in Leishmania mexicana amastigotes. Biochemical Pharmacology, 36(2), 197–201. Available from: [Link]

-

Cunningham, M. L., & Fairlamb, A. H. (1995). Trypanothione Reductase from Leishmania donovani. Purification, Characterisation and Inhibition by Trivalent Antimonials. Scite.ai. Available from: [Link]

-

Gantt, K. R., Goldman, T. L., & Pearson, R. D. (2000). This compound (Pentostam) potentiates oxidant production in murine visceral leishmaniasis and in human blood. Antimicrobial Agents and Chemotherapy, 44(9), 2406-2410. Available from: [Link]

-

Chakraborty, A. K., & Majumder, H. K. (1988). Mode of action of pentavalent antimonials: specific inhibition of type I DNA topoisomerase of Leishmania donovani. Biochemical and Biophysical Research Communications, 152(2), 605–611. Available from: [Link]

-

What is the mechanism of Meglumine Antimoniate? - Patsnap Synapse. (2024-07-17). Available from: [Link]

-

Frézard, F., Demicheli, C., & Ribeiro, R. R. (2009). Pentavalent Antimonials: New Perspectives for Old Drugs. Molecules, 14(7), 2317–2336. Available from: [Link]

-

Decuypere, S., Rijal, S., Dujardin, J. C., & De Doncker, S. (2014). Antimony transport mechanisms in resistant leishmania parasites. Parasitology, 141(14), 1839–1846. Available from: [Link]

-

Malo, M. S., et al. (2021). Mutations in an Aquaglyceroporin as a Proven Marker of Antimony Clinical Resistance in the Parasite Leishmania donovani. Clinical Infectious Diseases, 72(10), 1770-1777. Available from: [Link]

-

Mukherjee, T., et al. (2005). Resistance of Leishmania donovani to this compound Is Related to the Expression of Host and Parasite γ-Glutamylcysteine Synthetase. Antimicrobial Agents and Chemotherapy, 49(10), 4153–4161. Available from: [Link]

-

Frézard, F., Demicheli, C., & Ribeiro, R. R. (2009). Pentavalent Antimonials: From Chemistry to the Design of New Drugs. ResearchGate. Available from: [Link]

-

Gantt, K. R., et al. (2000). This compound (Pentostam) Potentiates Oxidant Production in Murine Visceral Leishmaniasis and in Human Blood. ResearchGate. Available from: [Link]

-

Pentavalent antimonials – Knowledge and References. Taylor & Francis. Available from: [Link]

-

Berman, J. D., Waddell, D., & Hanson, B. D. (1985). Biochemical mechanisms of the antileishmanial activity of this compound. Antimicrobial Agents and Chemotherapy, 27(6), 916-920. Available from: [Link]

-

Berman, J., Edwards, N., & Waddell, D. (1987). This compound (Pentostam) inhibition of glucose catabolism via the glycolytic pathway, and fatty acid beta-oxidation in Leishmania mexicana amastigotes. Semantic Scholar. Available from: [Link]

-

Carter, K. C., et al. (2003). The In Vivo Susceptibility of Leishmania donovani to this compound Is Drug Specific and Can Be Reversed by Inhibiting Glutathione Biosynthesis. Antimicrobial Agents and Chemotherapy, 47(1), 291-296. Available from: [Link]

-

Reduction of pentavalent antimony by trypanothione and formation of a binary and ternary complex of antimony (III) by trypanothione. (2003). ResearchGate. Available from: [Link]

-

de Nazaré, C., et al. (2023). Assessing the effect of antimony pressure on trypanothione reductase activity in Leishmania (Viannia) braziliensis. Biochimie, 207, 81-89. Available from: [Link]

-

Berman, J. D., & Gallalee, J. V. (1987). Antileishmanial activity of this compound fractions. Antimicrobial Agents and Chemotherapy, 31(1), 127–129. Available from: [Link]

-

Siriwardana, H. V. Y. D., et al. (2021). Treatment failure to this compound in cutaneous leishmaniasis: A challenge to infection control and disease elimination. PLoS ONE, 16(10), e0258718. Available from: [Link]

-

Yan, S., et al. (2003). Reduction of pentavalent antimony by trypanothione and formation of a binary and ternary complex of antimony(III) and trypanothione. Journal of Biological Inorganic Chemistry, 8(7), 793-802. Available from: [Link]

-

IMPAVIDO (miltefosine) capsules, for oral use. (2012). U.S. Food and Drug Administration. Available from: [Link]

-

Leshem, E., et al. (2011). Comparison of Intralesional this compound versus Intralesional Meglumine Antimoniate for the Treatment of Leishmania major Cutaneous Leishmaniasis. Acta Dermato-Venereologica, 91(3), 321-324. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Use of Antimony in the Treatment of Leishmaniasis: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pentavalent Antimonials: New Perspectives for Old Drugs [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Progress in antileishmanial drugs: Mechanisms, challenges, and prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. Antimony transport mechanisms in resistant leishmania parasites - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Reduction of pentavalent antimony by trypanothione and formation of a binary and ternary complex of antimony(III) and trypanothione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Assessing the effect of antimony pressure on trypanothione reductase activity in Leishmania (Viannia) braziliensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Trypanothione reductase from Leishmania donovani. Purification, characterisation and inhibition by trivalent antimonials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scite.ai [scite.ai]

- 14. Resistance of Leishmania donovani to this compound Is Related to the Expression of Host and Parasite γ-Glutamylcysteine Synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. What is the mechanism of this compound? [synapse.patsnap.com]

- 16. Biochemical mechanisms of the antileishmanial activity of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound (Pentostam) inhibition of glucose catabolism via the glycolytic pathway, and fatty acid beta-oxidation in Leishmania mexicana amastigotes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. This compound (Pentostam) inhibition of glucose catabolism via the glycolytic pathway, and fatty acid beta-oxidation in Leishmania mexicana amastigotes. | Semantic Scholar [semanticscholar.org]

- 19. dermnetnz.org [dermnetnz.org]

- 20. Biochemical mechanisms of the antileishmanial activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Mode of action of pentavalent antimonials: specific inhibition of type I DNA topoisomerase of Leishmania donovani - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. This compound (Pentostam) Potentiates Oxidant Production in Murine Visceral Leishmaniasis and in Human Blood - PMC [pmc.ncbi.nlm.nih.gov]

- 23. This compound (Pentostam) potentiates oxidant production in murine visceral leishmaniasis and in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Role of aquaglyceroporin (AQP1) gene and drug uptake in antimony-resistant clinical isolates of Leishmania donovani - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. ajtmh.org [ajtmh.org]

- 27. academic.oup.com [academic.oup.com]

- 28. Mutations in an Aquaglyceroporin as a Proven Marker of Antimony Clinical Resistance in the Parasite Leishmania donovani - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Treatment failure to this compound in cutaneous leishmaniasis: A challenge to infection control and disease elimination - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biochemical Pathways Affected by Sodium Stibogluconate Exposure

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of the multifaceted biochemical impact of sodium stibogluconate (SSG), a cornerstone therapy for leishmaniasis. We will delve into the core metabolic and signaling pathways disrupted by this pentavalent antimonial, offering field-proven insights and detailed experimental methodologies to empower researchers in their exploration of its mechanism of action and the development of novel antileishmanial strategies.

Introduction: The Enduring Enigma of this compound

For decades, this compound has remained a frontline treatment for various forms of leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus[1][2]. Despite its long-standing clinical use, the precise molecular mechanisms underpinning its efficacy are not entirely elucidated, presenting a compelling area of investigation[2][3]. It is understood that SSG functions as a prodrug, with its pentavalent antimony (Sb(V)) being reduced to the more toxic trivalent form (Sb(III)) within the host's macrophages and potentially by the parasite itself. This active form then exerts a pleiotropic effect on the parasite's biochemistry. This guide will dissect these effects, focusing on the key pathways that are significantly perturbed upon exposure to SSG.

Disruption of Core Energy Metabolism: A Two-Pronged Assault

A primary mode of action of this compound involves the crippling of the parasite's central energy-generating pathways: glycolysis and fatty acid β-oxidation. This leads to a significant reduction in the intracellular pool of adenosine triphosphate (ATP) and guanosine triphosphate (GTP), which are vital for numerous cellular processes, including macromolecular synthesis[2][3][4][5].

Inhibition of Glycolysis

Leishmania parasites are heavily reliant on glycolysis for ATP production. SSG has been shown to specifically inhibit this pathway[6]. Studies have demonstrated a significant reduction in the catabolism of glucose in Leishmania mexicana amastigotes exposed to SSG[6]. This inhibition is believed to be a key contributor to the observed decrease in ADP phosphorylation to ATP[3][6]. While the exact enzymatic targets within the glycolytic pathway are still under investigation, key regulatory enzymes such as hexokinase, phosphofructokinase, and pyruvate kinase are likely candidates for inhibition by Sb(III).

Attenuation of Fatty Acid β-Oxidation

In addition to glycolysis, fatty acid β-oxidation is another critical source of energy for the parasite. Research has indicated that SSG exposure leads to a marked inhibition of this pathway as well. Specifically, the formation of 14CO2 from [1-14C]palmitate was significantly reduced in SSG-treated L. mexicana amastigotes, suggesting a direct or indirect blockage of fatty acid catabolism[6].

The dual inhibition of both glycolysis and fatty acid oxidation creates a severe energy deficit within the parasite, ultimately hampering its ability to replicate and survive within the host.

Perturbation of the Pentose Phosphate Pathway and Redox Homeostasis

The pentose phosphate pathway (PPP) is crucial for the parasite's survival, as it is the primary source of NADPH, which is essential for maintaining a reduced intracellular environment and for the synthesis of nucleotides. While some studies suggest that the hexose monophosphate shunt (a part of the PPP) is less affected than glycolysis[6], the overall impact on redox balance is significant.

SSG is known to induce oxidative stress by promoting the generation of reactive oxygen species (ROS)[1]. Concurrently, it impairs the parasite's unique antioxidant defense system, which relies on trypanothione reductase rather than glutathione reductase[1]. By inhibiting this key enzyme, SSG compromises the parasite's ability to neutralize ROS, leading to extensive damage to lipids, proteins, and nucleic acids, and ultimately pushing the parasite towards apoptosis[1].

Modulation of Host and Parasite Signaling: The Role of Protein Tyrosine Phosphatase Inhibition

A pivotal and more recently discovered mechanism of action of SSG is its potent inhibition of protein tyrosine phosphatases (PTPases)[7][8]. PTPases are critical negative regulators of tyrosine kinase signaling pathways, which are involved in a myriad of cellular processes, including proliferation, differentiation, and immune responses.

SSG has been shown to be a potent inhibitor of Src homology PTPase 1 (SHP-1), SHP-2, and PTP1B[7]. The inhibition of these PTPases by SSG leads to an increase in the tyrosine phosphorylation of cellular proteins, thereby augmenting cytokine signaling pathways[7][8]. For instance, SSG has been observed to enhance IL-3-induced Janus kinase 2 (JAK2)/Stat5 tyrosine phosphorylation[7]. This modulation of host cytokine responses may contribute to the clearance of the parasite.

The following diagram illustrates the impact of SSG on a generic cytokine signaling pathway through the inhibition of SHP-1.

Caption: SSG inhibits SHP-1, leading to sustained STAT phosphorylation and enhanced gene expression.

Experimental Methodologies for Interrogating SSG's Biochemical Impact

To rigorously investigate the biochemical consequences of SSG exposure, a combination of metabolomic, enzymatic, and proteomic approaches is essential.

Untargeted Metabolomics of SSG-Treated Leishmania

Untargeted metabolomics provides a global snapshot of the metabolic alterations induced by SSG. A typical workflow is outlined below.

Caption: A generalized workflow for untargeted metabolomics analysis.

Protocol: Untargeted Metabolomics of Leishmania Promastigotes

-

Culture and Treatment: Culture Leishmania promastigotes to mid-log phase and expose them to a relevant concentration of SSG (e.g., the IC50 concentration) for a defined period (e.g., 24-48 hours). Include a vehicle-treated control group.

-

Metabolite Extraction:

-

Rapidly quench metabolic activity by immersing the culture tubes in liquid nitrogen.

-

Pellet the cells by centrifugation at 4°C.

-

Extract metabolites using a cold solvent mixture, such as 80% methanol.

-

Vortex thoroughly and incubate on ice.

-

Centrifuge to pellet cellular debris and collect the supernatant containing the metabolites.

-

-

LC-MS/MS Analysis:

-

Analyze the extracted metabolites using a high-resolution mass spectrometer coupled with liquid chromatography (e.g., UPLC-Q-TOF MS).

-

Acquire data in both positive and negative ionization modes to maximize metabolite coverage.

-

-

Data Processing and Analysis:

-

Process the raw data using software such as XCMS or MetaboAnalyst for peak picking, alignment, and normalization.

-

Perform multivariate statistical analysis (e.g., Principal Component Analysis and Orthogonal Projections to Latent Structures-Discriminant Analysis) to identify features that are significantly different between the SSG-treated and control groups.

-

-

Metabolite Identification and Pathway Analysis:

-

Identify the significantly altered metabolites by comparing their mass-to-charge ratio (m/z) and retention times to a metabolite database (e.g., METLIN, HMDB).

-

Use pathway analysis tools (e.g., KEGG) to map the identified metabolites to biochemical pathways and elucidate the metabolic impact of SSG.

-

Enzymatic Activity Assays

To validate the findings from metabolomics and to pinpoint specific enzymatic targets, in vitro enzyme activity assays are indispensable.

Table 1: Summary of Key Enzyme Activity Assays

| Enzyme | Pathway | Assay Principle |

| Hexokinase | Glycolysis | Coupled enzyme assay where the product, glucose-6-phosphate, is used by glucose-6-phosphate dehydrogenase to reduce NADP+ to NADPH, which is measured spectrophotometrically at 340 nm. |

| Phosphofructokinase | Glycolysis | Coupled enzyme assay where the product, ADP, is used in a series of reactions that ultimately lead to the oxidation of NADH, measured as a decrease in absorbance at 340 nm. |

| Pyruvate Kinase | Glycolysis | Coupled enzyme assay where the product, pyruvate, is used by lactate dehydrogenase to oxidize NADH to NAD+, monitored as a decrease in absorbance at 340 nm. |

| Glucose-6-Phosphate Dehydrogenase | Pentose Phosphate Pathway | Direct measurement of the reduction of NADP+ to NADPH at 340 nm. |

| Transketolase | Pentose Phosphate Pathway | Coupled enzyme assay measuring the consumption of NADH at 340 nm. |

| SHP-1 Phosphatase | Signaling | Use of a fluorogenic or colorimetric phosphatase substrate (e.g., p-nitrophenyl phosphate or a phosphopeptide) to measure the release of the product upon dephosphorylation. |

Protocol: SHP-1 Phosphatase Activity Assay

-

Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).

-

Substrate: Prepare a stock solution of a non-specific phosphatase substrate like p-Nitrophenyl Phosphate (pNPP) or a more specific phosphopeptide substrate.

-

Enzyme: Prepare a solution of recombinant SHP-1 protein.

-

Inhibitor: Prepare a stock solution of this compound.

-

-

Assay Procedure:

-

In a 96-well plate, add the assay buffer, SHP-1 enzyme, and varying concentrations of SSG. Include a control with no inhibitor.

-

Pre-incubate the enzyme and inhibitor.

-

Initiate the reaction by adding the substrate.

-

Incubate at the optimal temperature for the enzyme.

-

Stop the reaction (if necessary, e.g., by adding a strong base for pNPP).

-

Measure the absorbance or fluorescence of the product using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each SSG concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Western Blotting for Phospho-Protein Analysis

Western blotting is a powerful technique to assess the phosphorylation status of key signaling proteins downstream of PTPase activity.

Protocol: Western Blot for Phospho-STAT5

-

Cell Lysis and Protein Quantification:

-

Treat relevant cells (e.g., hematopoietic cell lines) with a cytokine (e.g., IL-3 or GM-CSF) in the presence or absence of SSG.

-

Lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Quantify the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated STAT5 (p-STAT5) overnight at 4°C.

-

Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Detect the chemiluminescent signal using an imaging system.

-

Strip the membrane and re-probe with an antibody for total STAT5 to ensure equal protein loading.

-

Quantify the band intensities to determine the relative change in STAT5 phosphorylation upon SSG treatment.

-

Conclusion and Future Directions

This compound exerts its antileishmanial effect through a complex and multifaceted mechanism that involves the disruption of the parasite's energy metabolism, induction of oxidative stress, and modulation of host-parasite signaling pathways via the inhibition of protein tyrosine phosphatases. The experimental approaches detailed in this guide provide a robust framework for researchers to further dissect these intricate interactions.

Future research should focus on identifying the specific enzymatic targets of Sb(III) within the glycolytic and fatty acid oxidation pathways. Moreover, a deeper understanding of how SSG-mediated PTPase inhibition impacts the host's immune response will be crucial for optimizing its therapeutic efficacy and potentially developing novel immunomodulatory antileishmanial drugs. The continued application of advanced analytical techniques, such as metabolomics and proteomics, will undoubtedly shed further light on the enduring enigma of this important therapeutic agent.

References

-

Patsnap Synapse. (2024, July 17). What is the mechanism of this compound? Retrieved from [Link]

-

Pathak, M. K., & Yi, T. (2001). This compound is a potent inhibitor of protein tyrosine phosphatases and augments cytokine responses in hemopoietic cell lines. The Journal of Immunology, 167(6), 3391–3397. [Link]

-

Wikipedia. (n.d.). This compound. Retrieved from [Link]

-

Berman, J. D., Waddell, D., & Hanson, B. D. (1987). This compound (Pentostam) inhibition of glucose catabolism via the glycolytic pathway, and fatty acid beta-oxidation in Leishmania mexicana amastigotes. Biochemical Pharmacology, 36(2), 197–201. [Link]

-

Roychoudhury, J., & Ali, N. (2008). This compound: Therapeutic use in the Management of Leishmaniasis. Indian Journal of Biochemistry & Biophysics, 45, 16-22. [Link]

-

DermNet NZ. (n.d.). This compound. Retrieved from [Link]

-

Berman, J. D., Waddell, D., & Hanson, B. D. (1985). Biochemical mechanisms of the antileishmanial activity of this compound. Antimicrobial Agents and Chemotherapy, 27(6), 916–920. [Link]

-

Pathak, M. K., & Yi, T. (2001). This compound Is a Potent Inhibitor of Protein Tyrosine Phosphatases and Augments Cytokine Responses in Hemopoietic Cell Lines. ResearchGate. [Link]

-

Pathak, M. K., & Yi, T. (2001). This compound Is a Potent Inhibitor of Protein Tyrosine Phosphatases and Augments Cytokine Responses in Hemopoietic Cell Lines. The Journal of Immunology, 167(6), 3391-3397. [Link]

-

Chetty, A., et al. (2023). The effect of treatment with a non-ionic surfactant vesicular formulation of this compound on host immune responses and serum metabolites in a murine model of Leishmania donovani. Frontiers in Immunology, 14, 1199513. [Link]

-

Berman, J. D., Waddell, D., & Hanson, B. D. (1985). Biochemical mechanisms of the antileishmanial activity of this compound. Antimicrobial Agents and Chemotherapy, 27(6), 916-920. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 16683937. Retrieved from [Link]

Sources

- 1. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status. [repository.cam.ac.uk]

- 2. cambridgebrc.nihr.ac.uk [cambridgebrc.nihr.ac.uk]

- 3. Enzymatic Assay of Hexokinase [sigmaaldrich.com]

- 4. Hexokinase - Assay | Worthington Biochemical [worthington-biochem.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. cmbe.engr.uga.edu [cmbe.engr.uga.edu]

- 7. assaygenie.com [assaygenie.com]

- 8. bio-protocol.org [bio-protocol.org]

A Technical Guide to the Molecular Targets of Sodium Stibogluconate in Leishmania donovani

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium stibogluconate (SSG), a pentavalent antimonial (Sb(V)), has been a cornerstone of visceral leishmaniasis treatment for decades. However, its precise molecular mechanisms of action and the rise of clinical resistance necessitate a deeper understanding of its biochemical interactions within the Leishmania donovani parasite. This technical guide provides an in-depth analysis of the established and putative molecular targets of SSG. We dissect the critical activation of SSG from a prodrug (Sb(V)) to its cytotoxic trivalent state (Sb(III)) and explore its multifaceted assault on the parasite's essential machinery. The primary targets are categorized into three major domains: the disruption of the unique thiol-based redox homeostasis through inhibition of trypanothione reductase, the sabotage of parasite energy metabolism by targeting glycolysis and fatty acid oxidation, and the interference with DNA topology via inhibition of type I DNA topoisomerase. Furthermore, this guide elucidates the key molecular mechanisms underpinning SSG resistance, including impaired drug influx via aquaglyceroporin-1 (AQP1), enhanced efflux by ABC transporters, and upregulation of the thiol biosynthetic pathway. Detailed experimental protocols for key validation assays are provided to equip researchers with the practical knowledge to investigate these interactions. This document serves as a comprehensive resource for professionals engaged in anti-leishmanial drug discovery and the development of strategies to circumvent resistance.

Introduction: The Enduring Challenge of Leishmaniasis and Antimonial Therapy

Visceral leishmaniasis (VL), caused by the protozoan parasite Leishmania donovani, remains a significant global health problem, particularly in developing nations. The disease is fatal if left untreated, and control relies heavily on a limited arsenal of chemotherapeutic agents. For over 70 years, pentavalent antimonials, principally this compound (brand name Pentostam), have been the first line of treatment.[1][2] Despite their long history of use, the exact mode of action of these drugs is not fully elucidated, and their clinical utility is now severely threatened by the widespread emergence of drug-resistant parasite strains.[2][3]

Understanding the molecular basis of how SSG kills the parasite and how resistance develops is paramount for optimizing current therapies, developing diagnostic markers for resistance, and designing novel therapeutic strategies. This guide synthesizes the current knowledge of SSG's molecular targets, offering a foundation for researchers in the field.

The Prodrug Hypothesis: Activation of Pentavalent Antimony

It is widely accepted that this compound, a pentavalent antimony (Sb(V)) compound, functions as a prodrug.[1][4] In its pentavalent state, it is relatively non-toxic. Its leishmanicidal activity is dependent on its reduction to the more cytotoxic trivalent form, Sb(III), within the host macrophage or the parasite itself.[1][4][5] The precise location and the biochemical players involved in this reduction remain subjects of investigation, but it is considered a critical prerequisite for drug efficacy.[5] This conversion can be mediated non-enzymatically by endogenous thiols like glutathione (GSH) or enzymatically by parasite-specific reductases, such as thiol-dependent reductase 1 (TDR1) or arsenate reductase 2 (ACR2).[6]

Caption: Prodrug activation pathway of this compound (SSG).

Primary Molecular Targets of Trivalent Antimony (Sb(III))

Once converted to Sb(III), the drug launches a multi-pronged attack on the parasite's vital systems. The high affinity of Sb(III) for sulfhydryl groups makes thiol-containing proteins and molecules primary targets.[1][7]

Disruption of Thiol-Based Redox Homeostasis

Leishmania parasites possess a unique thiol metabolism centered on trypanothione (T(SH)₂), a conjugate of glutathione and spermidine. This system is crucial for defending against oxidative stress generated by host macrophages and for maintaining the intracellular redox balance.[8][9]

A primary and well-validated target of Sb(III) is Trypanothione Reductase (TryR) .[10][11][12] This essential parasite-specific enzyme is responsible for keeping the trypanothione pool in its reduced state. Inhibition of TryR by Sb(III) leads to an accumulation of oxidized trypanothione disulfide (TS₂), disrupting the entire antioxidant cascade.[1][10] This collapse of the redox defense system results in increased sensitivity to reactive oxygen species (ROS), causing widespread damage to DNA, proteins, and lipids, ultimately leading to parasite death.[11][13]

Caption: Inhibition of the Trypanothione pathway by trivalent antimony.

Sabotage of Parasite Energy Metabolism

SSG significantly impairs the parasite's central carbon metabolism, leading to a sharp decrease in the available energy currency required for survival and replication.[14] Studies have demonstrated that exposure to SSG results in a 56-65% decrease in the incorporation of labels into purine nucleoside triphosphates (ATP and GTP).[15][16] This energy crisis is a direct consequence of the inhibition of two key catabolic pathways:

-

Glycolysis: SSG inhibits key enzymes in the glycolytic pathway, disrupting the breakdown of glucose for energy.[17][18]

-

Fatty Acid β-oxidation: The oxidation of fatty acids, another critical energy source for the parasite, is also significantly inhibited.[2][17][18]

This dual blockade of major energy-producing pathways cripples the parasite's ability to perform essential functions, including macromolecular synthesis (DNA, RNA, and proteins).[15][19]

| Metabolic Pathway | Effect of SSG/Sb(III) | Consequence | Reference |

| Glycolysis | Inhibition of key enzymes | Decreased ATP & GTP synthesis | [17][18] |

| Citric Acid Cycle | Inhibition | Decreased ATP & GTP synthesis | [15][19] |

| Fatty Acid β-Oxidation | Inhibition | Reduced energy production from lipids | [2][17] |

| Purine Nucleotide Pool | 56-65% decrease in ATP/GTP | Impaired macromolecular synthesis | [15][16] |

Interference with DNA Topology and Replication

Beyond metabolic disruption, SSG directly targets the parasite's genetic machinery. It has been shown to be a specific inhibitor of Type I DNA Topoisomerase in L. donovani.[20] This enzyme is essential for relaxing DNA supercoils during replication and transcription. By inhibiting this enzyme, SSG prevents the necessary topological changes in DNA, leading to a halt in these critical processes and contributing to parasite death.[1][10][20]

Molecular Basis of SSG Resistance in Leishmania donovani

The clinical efficacy of SSG is severely compromised by drug resistance. This is a complex, multifactorial phenomenon involving several distinct molecular adaptations by the parasite to reduce drug accumulation and toxicity.

Impaired Drug Influx

A primary mechanism of resistance is the reduced uptake of the active Sb(III) form of the drug. This is frequently linked to the parasite's Aquaglyceroporin-1 (AQP1) , a membrane channel that facilitates the transport of small neutral solutes, including trivalent metalloids.[13] In resistant clinical isolates, downregulation of AQP1 gene expression or mutations within the gene are commonly observed.[13] This leads to decreased intracellular accumulation of Sb(III), allowing the parasite to survive in the presence of the drug. Conversely, overexpression of AQP1 in resistant parasites can restore drug sensitivity.[13]

Enhanced Drug Efflux and Sequestration

Leishmania can actively pump antimonials out of the cell or sequester them into intracellular organelles. This process is mediated by ATP-binding cassette (ABC) transporters. The multidrug resistance protein A (MRPA) , also known as P-glycoprotein A (PGPA), plays a key role by transporting Sb(III)-thiol conjugates (e.g., Sb-glutathione or Sb-trypanothione) into vesicles, effectively removing the drug from its cytosolic targets.[6]

Upregulation of the Thiol Biosynthetic Pathway